7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one
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Overview
Description
7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or similar compounds in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with various therapeutic effects.
Industry: Potential applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one involves its interaction with specific molecular targets and pathways. For example, thiadiazoles are known to inhibit enzymes like acetylcholinesterase, which is involved in the treatment of Alzheimer’s disease . The compound may also interact with other molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure with similar biological activities.
5-Phenyl-1,3,4-thiadiazole-2(3H)-thione: Another thiadiazole derivative with potential antimicrobial properties.
1,3,4-Thiadiazolo-(3,2-α)-pyrimidine-6-carbonitrile: A compound with anticancer activity.
Uniqueness
7-Phenyl-1-(1,3,4-thiadiazol-2-yl)-heptan-1-one is unique due to its specific chemical structure, which combines a phenyl group with a thiadiazole ring and a heptanone chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
7-phenyl-1-(1,3,4-thiadiazol-2-yl)heptan-1-one |
InChI |
InChI=1S/C15H18N2OS/c18-14(15-17-16-12-19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
InChI Key |
QUVXRHLPGVMXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NN=CS2 |
Origin of Product |
United States |
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